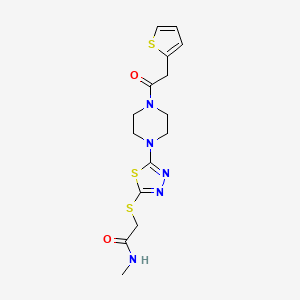

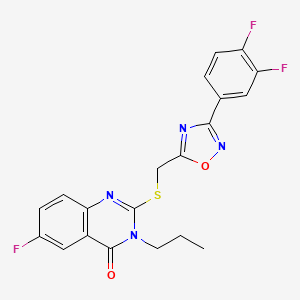

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several notable functional groups, including a thiadiazole ring, a thiophene ring, and a piperazine ring. These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The thiadiazole and thiophene rings are aromatic, which could contribute to the compound’s stability and reactivity . The piperazine ring is a common motif in pharmaceuticals and is known to influence bioactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the thiadiazole ring might undergo electrophilic substitution, while the piperazine ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of nitrogen and sulfur atoms could influence its polarity and solubility .Scientific Research Applications

Synthesis and Biological Activities

N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is part of a broader class of compounds involving 1,3,4-thiadiazole amide derivatives that exhibit significant biological activities. Research by Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine identified compounds with inhibitory effects on Xanthomonas campestris pv. oryzae, showcasing potential agricultural applications Xia, 2015.

Antimicrobial Evaluation

Hamama et al. (2017) explored the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with carboxylic acid derivatives, leading to compounds with promising antimicrobial properties. This research underscores the potential use of such compounds in developing new antimicrobial agents Hamama et al., 2017.

Leishmanicidal Activity

Foroumadi et al. (2005) synthesized a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles evaluated for leishmanicidal activity against Leishmania major promastigotes. This study highlights the compound's potential in treating leishmaniasis, a neglected tropical disease Foroumadi et al., 2005.

Anticancer Activity

Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides by Boddu et al. (2018) investigated their in vitro anticancer activity against various human cancer cell lines. This study contributes to understanding the potential therapeutic applications of these compounds in cancer treatment Boddu et al., 2018.

Antitumor and Antioxidant Evaluation

Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities. Some compounds exhibited promising activities, suggesting their use as antitumor and antioxidant agents Hamama et al., 2013.

Mechanism of Action

Target of Action

The compound contains a thiadiazole ring, which is found in many biologically active compounds . These compounds can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of “N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” would depend on the specific functional groups and structure of the molecule.

properties

IUPAC Name |

N-methyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S3/c1-16-12(21)10-24-15-18-17-14(25-15)20-6-4-19(5-7-20)13(22)9-11-3-2-8-23-11/h2-3,8H,4-7,9-10H2,1H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKBAAHNMXOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)

![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)

![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)

![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)